5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester
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Overview
Description
5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 5-chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, is synthesized through a series of reactions, including halogenation and subsequent borylation.
Pinacol Ester Formation: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters.
Hydrolysis: The boronic ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Dehydrating Agents: Used in the formation of the pinacol ester.
Major Products
Coupling Products: The major products formed from Suzuki-Miyaura coupling reactions are biaryl compounds.
Boronic Acids: Formed from the hydrolysis of the boronic ester.
Scientific Research Applications
5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and piperazinomethyl groups.
4-Methylphenylboronic Acid Pinacol Ester: Similar but lacks the chloro and piperazinomethyl groups.
2-Chlorophenylboronic Acid Pinacol Ester: Similar but lacks the piperazinomethyl group.
Properties
IUPAC Name |
1-[[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)16-12-15(20)7-6-14(16)13-22-10-8-21(5)9-11-22;;/h6-7,12H,8-11,13H2,1-5H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQNEWLNMRSTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BCl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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